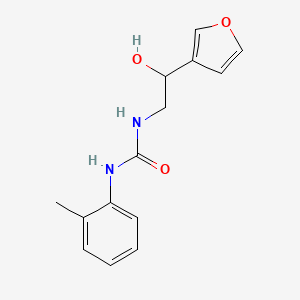

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is a compound that is part of a broader class of pyrazole derivatives . These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to “this compound”, can be achieved through various methods. One such method involves the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .Molecular Structure Analysis

The molecular structure of “this compound” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities. These reactions also reveal the compounds’ reactivity and functional group transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C17H13N5O and an average mass of 303.318 Da .Scientific Research Applications

Polymer Modification and Medical Applications : Aly and El-Mohdy (2015) discussed the use of various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

Sodium Channel Blockers : Yang et al. (2004) synthesized a series of 3-(4-phenoxyphenyl)-1H-pyrazoles and identified them as potent state-dependent sodium channel blockers, with potential implications in neuropathy treatment (Yang et al., 2004).

Corticotropin Releasing Factor Receptor-1 Antagonists : Gilligan et al. (2009) explored the use of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines, related to the pyrazole structure, as corticotropin releasing factor receptor-1 antagonists. This research showed potential for treating anxiety and depression, and led to clinical trials (Gilligan et al., 2009).

Synthesis and Anti-inflammatory/Anti-cancer Activities : Kaping et al. (2016) described a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating anti-inflammatory and anti-cancer activities. This highlights the potential of these compounds in pharmaceutical research (Kaping et al., 2016).

σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists. This research is significant for understanding neurogenic pain and developing new treatments (Díaz et al., 2012).

Green Chemistry and Synthesis : Shi et al. (2008) presented a green approach to synthesizing biologically important compounds, highlighting the environmental benefits and efficiency of their method (Shi et al., 2008).

Corrosion Inhibition : Lgaz et al. (2020) explored the role of pyrazoline derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions, indicating industrial applications (Lgaz et al., 2020).

Antimicrobial Applications : El‐Wahab et al. (2015) synthesized heterocyclic compounds and evaluated their antimicrobial activity when incorporated into coatings, indicating potential in material sciences (El‐Wahab et al., 2015).

Molecular Structure Analysis : Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments of a pyrazolo[3,4-d]pyrimidin-4-amine, contributing to a deeper understanding of its molecular properties (Shukla et al., 2015).

Mechanism of Action

While the exact mechanism of action for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” is not specified in the search results, it’s worth noting that similar compounds, such as Ibrutinib, work by inhibiting certain proteins like Bruton’s tyrosine kinase (BTK). This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B cell cancers .

Safety and Hazards

While specific safety data for “3-(4-phenoxyphenyl)-1H-pyrazol-5-amine” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using the substance only in well-ventilated areas or with appropriate personal protective equipment .

properties

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCLKKOZSQEDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)

![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)

![1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2644431.png)